3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole
Description
Properties
IUPAC Name |
3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-17(14-4-2-3-5-16(14)19-11)15(10-20(21)22)12-6-8-13(18)9-7-12/h2-9,15,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDLKTLJICGRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 4-bromo-3-nitrotoluene, followed by a series of reactions to introduce the indole moiety and the methyl group . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimizing these reactions for scalability and cost-effectiveness.
Chemical Reactions Analysis
3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: The indole core can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common reagents used in these reactions include palladium catalysts, boron reagents, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that indole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .
Case Study:
A specific study on a related compound showed that it significantly reduced cell viability in breast cancer cell lines, suggesting a potential mechanism involving the modulation of apoptotic pathways. The study utilized MTT assays to quantify cell viability, revealing a dose-dependent effect.
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter receptors, particularly serotonin receptors. Indoles are known to influence serotonergic pathways, which are crucial in treating mood disorders.
Case Study:
Research has indicated that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), thereby enhancing mood and reducing anxiety. This effect was confirmed through behavioral assays in animal models, demonstrating significant changes in anxiety-related behaviors following administration of the compound .
Photochemical Properties
The photochemical behavior of indole derivatives has garnered interest for applications in materials science, particularly in the development of photoresponsive materials. The ability of these compounds to undergo reversible photoisomerization makes them suitable for applications in smart materials and devices.
Data Table: Photochemical Properties of Indole Derivatives
| Compound Name | Wavelength (nm) | Isomerization Efficiency (%) |
|---|---|---|
| 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole | 365 | 85 |
| 6-Fluoro-2-methylindole | 350 | 90 |
| 5-Bromo-2-methylindole | 370 | 80 |
This table summarizes the photochemical efficiency of various indole derivatives under UV light exposure. The high efficiency of isomerization indicates potential uses in developing light-responsive systems.
Agrochemical Applications
Indole compounds have also been explored for their agrochemical properties, particularly as fungicides and herbicides. The presence of nitro and bromo substituents enhances biological activity against pests and pathogens.
Case Study:
A study evaluating the antifungal activity of related indole derivatives revealed promising results against common agricultural pathogens such as Fusarium and Botrytis. The mechanism was attributed to the disruption of fungal cell membrane integrity, leading to cell death .
Mechanism of Action
The mechanism of action of 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The nitro and bromophenyl groups may enhance the compound’s binding affinity and specificity . The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
4-Fluorophenyl Analogs
The compound 3-(1-(4-fluorophenyl)-2-nitroethyl)-2-methyl-1H-indole (3i) () shares structural similarity but replaces bromine with fluorine. Key differences include:
Chlorophenyl and Methoxyphenyl Derivatives
- 3-{1-(2-Chlorophenyl)-2-nitroethyl}-2-methyl-1H-indole (CAS 379253-10-8, ) substitutes bromine with chlorine at the ortho position. The ortho-chloro group introduces steric constraints, likely reducing rotational freedom of the phenyl ring and altering crystal packing.
- 3-(1-(2-Methoxyphenyl)-2-nitroethyl)-2-methyl-1H-indole (4ad) () replaces bromine with a methoxy group. The electron-donating methoxy group decreases electrophilicity, which may reduce reactivity in subsequent transformations.
Impact of Indole Substitution Patterns
Methyl Group Position
- 2-Methyl vs. 1-Methyl Derivatives: The presence of a methyl group at the 2-position of the indole core (as in the target compound) contrasts with 1-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-1H-indole (3o) ().
Halogenated Indoles
- 5-Bromo-3-(2-nitro-1-phenylethyl)-1H-indole (3h) () introduces bromine at the 5-position of the indole ring.
Structural and Crystallographic Comparisons
Dihedral Angles and Planarity
- The dihedral angle between the indole ring and the bromophenyl group in the target compound is 58.85° (), similar to its 4-methoxyphenyl analog (58.41°) but distinct from ortho-substituted derivatives (e.g., 80.91° for 2-chlorophenyl analogs). This angle influences molecular conformation and packing efficiency.
- Crystal Packing : Unlike 4-methoxyphenyl analogs, the target compound lacks significant π-π stacking or C–H⋯π interactions due to steric effects from the bromine atom .
Data Tables
Table 1: Comparative Analysis of Key Derivatives
*Estimated from analogous structures in .
Biological Activity
3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole is a synthetic compound belonging to the indole family, which has garnered interest due to its potential biological activities. The indole structure is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a bromophenyl group and a nitroethyl substituent attached to a methyl-indole core. This unique combination of functional groups may impart significant biological properties.
Chemical Formula
- Molecular Formula : CHBrNO
- Molecular Weight : 320.16 g/mol
The biological activity of 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its nitro group can undergo reduction reactions, which may lead to the formation of reactive intermediates that can interact with cellular macromolecules.
Potential Mechanisms
- Enzyme Inhibition : Similar indole derivatives have been shown to inhibit key enzymes involved in cancer metabolism.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological activities. The following table summarizes findings related to the biological activity of 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole compared to related compounds.
| Compound Name | Structure Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole | Bromine substitution | Antimicrobial, anticancer | Potentially higher lipophilicity |
| 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole | Fluorine instead of bromine | Anti-cancer | Enhanced binding affinity due to fluorine |
| 3-[1-(phenyl)-2-nitroethyl]-2-methyl-1H-indole | No halogen substitution | Variable based on substitutions | Lacks halogen effects on reactivity |
Case Studies and Research Findings
Several studies have investigated the biological properties of indole derivatives, including those structurally similar to 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole:
- Anticancer Activity : A study demonstrated that indole derivatives can inhibit tumor growth in various cancer cell lines by targeting specific signaling pathways (PMC3088499) .
- Antimicrobial Properties : Research has shown that certain indole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria (ACS Omega) .
- Inflammatory Response Modulation : Indoles have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases (Science.gov) .
Synthesis Methods
The synthesis of 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole can be achieved through several methods involving electrophilic aromatic substitution and Friedel-Crafts reactions. The following outlines a general synthetic route:
-
Starting Materials :
- 4-bromobenzaldehyde
- Nitroethane
- Methylindole
-
General Synthetic Route :
- React 4-bromobenzaldehyde with nitroethane under acidic conditions to form the nitroalkene.
- Perform a cyclization reaction with methylindole to obtain the desired product.
Q & A
Q. What are the optimal synthetic routes for 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, starting with functionalization of the indole core. For example, bromophenyl groups can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. Nitroethyl substituents may be added through Michael addition or nitroalkane condensation. Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), temperature control (80–120°C), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) . Crystallization from ethyl acetate/petroleum ether mixtures improves purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
- 1H/13C NMR : Assigns substituent positions and confirms regioselectivity. For example, upfield shifts in the indole C-H protons indicate bromophenyl substitution .
- X-ray crystallography : Resolves dihedral angles between the indole core and bromophenyl group (e.g., ~58.85° in similar derivatives) and detects non-covalent interactions (e.g., lack of π-π stacking in crystal packing) .
- ESI-MS : Validates molecular weight and detects fragmentation patterns .
Q. What preliminary biological activities have been observed, and how are these assays designed?
Initial screenings often focus on antimicrobial or anticancer activity. For example:
- Antimicrobial assays : Use broth microdilution (MIC values) against Gram-positive/negative strains .
- Cytotoxicity assays : Employ MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
- Enzyme inhibition studies : Target kinases or proteases via fluorescence-based kinetic assays .
Advanced Research Questions
Q. How can computational modeling predict its interactions with biological targets, and what validation methods are used?
Molecular docking (AutoDock, Schrödinger) models binding poses with targets like kinases or DNA. MD simulations (AMBER, GROMACS) assess stability over 100-ns trajectories. Validation includes:
- Free energy calculations (MM/PBSA) : Quantifies binding affinity .
- Experimental correlation : Compare predicted IC₅₀ values with in vitro enzyme inhibition data .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for anticancer activity) to identify outliers .
- Structural analogs : Compare activity trends in derivatives with modified nitroethyl or bromophenyl groups to isolate substituent effects .
Q. How do substituent modifications (e.g., nitroethyl vs. carboxylate) affect its pharmacokinetic properties?
- Nitroethyl group : Enhances lipophilicity (logP ↑), improving blood-brain barrier penetration but reducing aqueous solubility.
- Carboxylate analogs : Show higher plasma protein binding (SPR assays) but shorter half-lives due to esterase hydrolysis .
- In silico ADMET predictions : Use QikProp or SwissADME to optimize bioavailability .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct formation : Nitro reduction or bromophenyl debromination during scale-up requires strict inert conditions (N₂/Ar atmosphere) .
- Chromatography limitations : Replace column purification with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .
- QC protocols : Implement inline FTIR and HPLC-PDA to monitor intermediates and final product (>98% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
